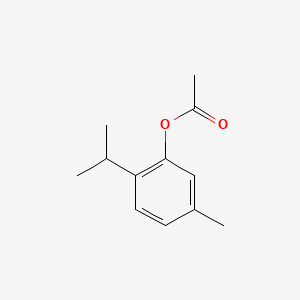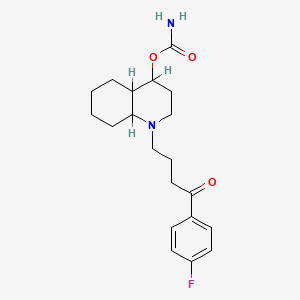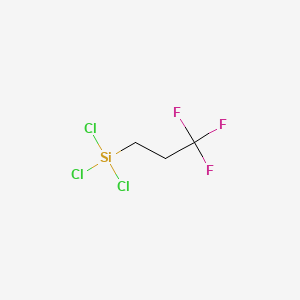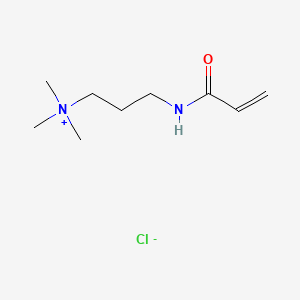
(3-Acrylamidopropyl)trimethylammonium Chloride
Übersicht
Beschreibung
“(3-Acrylamidopropyl)trimethylammonium Chloride” (APTAC) is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a quaternary ammonium cationic monomer that is used as a temperature responsive copolymer .
Synthesis Analysis
The synthesis of APTAC is usually achieved through free-radical polymerization . In one method, the cationic monomer APTAC was successfully polymerized using Supplemental Activator and Reducing Agent Atom Transfer Radical Polymerization (SARA ATRP) .Molecular Structure Analysis
The molecular formula of APTAC is C9H19ClN2O, and its molecular weight is 206.71 . The structure of APTAC can be represented by the SMILES string [Cl-].CN+©CCCNC(=O)C=C .Physical And Chemical Properties Analysis
APTAC is a liquid solution with a concentration of 75 wt. % in H2O. It has a refractive index of n20/D 1.4848 and a density of 1.11 g/mL at 25 °C . It is stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Water Treatment
APTAC is used in water treatment processes . Its cationic properties make it effective in treating water by neutralizing the negatively charged impurities.
Personal Care Products
APTAC is used in the formulation of personal care products . Its cationic nature and high water solubility make it suitable for use in products like shampoos and conditioners, where it can help to improve texture and feel.
Adhesives
APTAC is used in the production of adhesives . Its ability to form strong bonds and its water solubility make it a useful component in certain adhesive formulations.
Paper Manufacturing
In the paper manufacturing industry, APTAC is used to improve the strength and quality of paper . It can also enhance the paper’s resistance to water, grease, and oil.
Drug Delivery Systems
APTAC is used in drug delivery systems . Its cationic properties can be used to form complexes with drugs, enhancing their stability and improving their delivery.
Antimicrobial Coatings
APTAC is used in the creation of antimicrobial coatings . The coatings can prevent the growth of bacteria and other microorganisms on various surfaces.
Superabsorbent Hydrogels
APTAC is used in the production of superabsorbent hydrogels . These hydrogels can absorb and retain large amounts of water and are used in a variety of applications, including agriculture, personal care products, and medical devices.
Smart Coatings and Biosensors
APTAC can be used to synthesize polyampholyte hydrogels (PAHs), which show pH-responsive and ionic strength-responsive behavior . These hydrogels are suitable for application in smart coatings and biosensors .
Safety and Hazards
Safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and avoiding exposure . Contaminated work clothing must not be allowed out of the workplace . In case of skin contact, wash with plenty of soap and water. If skin irritation or rash occurs, seek medical advice/attention .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
(3-Acrylamidopropyl)trimethylammonium Chloride (APTAC) is a quaternary ammonium cationic monomer . Its primary targets are the biological materials or organic compounds that it interacts with in life science related research .
Mode of Action
APTAC interacts with its targets through a process known as cationic polymerization . This process is facilitated by the presence of a permanent positive charge in the APTAC molecule . The interaction with its targets results in changes at the molecular level, leading to the formation of polymers .
Biochemical Pathways
It’s known that aptac can be used as a cationic monomer to synthesize polyampholyte hydrogels (pahs) . These hydrogels show pH-responsive and ionic strength-responsive behavior , indicating that APTAC may affect biochemical pathways related to pH regulation and ionic strength in the system where it is applied.
Pharmacokinetics
It’s known that aptac has high water solubility , which could influence its absorption and distribution in aqueous environments.
Result of Action
The molecular and cellular effects of APTAC’s action are primarily seen in its role as a cationic monomer. It contributes to the synthesis of polyampholyte hydrogels (PAHs), which show pH-responsive and ionic strength-responsive behavior . These hydrogels are suitable for application in smart coatings and biosensors , indicating that APTAC’s action results in the creation of materials with specific, desirable properties.
Action Environment
The action, efficacy, and stability of APTAC can be influenced by environmental factors. For instance, its high water solubility suggests that it is likely to be more active and stable in aqueous environments. Additionally, the pH-responsive and ionic strength-responsive behavior of the hydrogels it helps form indicates that changes in pH and ionic strength in the environment could influence APTAC’s action and the properties of the resulting materials.
Eigenschaften
IUPAC Name |
trimethyl-[3-(prop-2-enoylamino)propyl]azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.ClH/c1-5-9(12)10-7-6-8-11(2,3)4;/h5H,1,6-8H2,2-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEIXGLMQZVLOQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCNC(=O)C=C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26427-01-0 | |
| Record name | Poly(3-acrylamidopropyltrimethylammonium chloride) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26427-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20885891 | |
| Record name | (3-Acrylamidopropyl)trimethylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20885891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Acrylamidopropyl)trimethylammonium chloride | |
CAS RN |
45021-77-0 | |
| Record name | (Acrylamidopropyl)trimethylammonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=45021-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Acrylamidopropyl)trimethylammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045021770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3-Acrylamidopropyl)trimethylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20885891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethyl-3-[(1-oxoallyl)amino]propylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.057 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (3-ACRYLAMIDOPROPYL)TRIMETHYLAMMONIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8AN58F7LI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of APTAC?
A1: (3-Acrylamidopropyl)trimethylammonium chloride has the molecular formula C9H20ClN2O+ and a molecular weight of 208.72 g/mol.
Q2: What spectroscopic data are available for APTAC?
A2: Several spectroscopic techniques have been used to characterize APTAC and its polymers. These include:
- 1H NMR Spectroscopy: Used to determine the structure and composition of APTAC-containing polymers, including block copolymers and terpolymers. [, , , ]
- FTIR Spectroscopy: Employed to confirm the presence of specific functional groups in APTAC-based polymers and nanocomposites. [, , , ]
Q3: How does APTAC behave in aqueous solutions?
A3: APTAC is highly soluble in water. When incorporated into polymers, it introduces cationic charges, influencing the polymer's behavior in solution. For instance, APTAC-containing polymers exhibit polyelectrolyte behavior, with their hydrodynamic volume affected by pH and salt concentration. [, ]
Q4: What is the impact of incorporating APTAC into hydrogels?
A4: APTAC is frequently used as a cationic comonomer in hydrogel synthesis.
- Charge Introduction: It introduces positive charges, influencing swelling behavior, mechanical properties, and responsiveness to stimuli like pH, ionic strength, and temperature. [, , , , ]
- Electrostatic Interactions: The cationic nature of APTAC allows for strong electrostatic interactions with negatively charged materials, such as clay nanoparticles, enabling the creation of hybrid hydrogels with enhanced mechanical properties. []
- Antibacterial Activity: APTAC-containing hydrogels have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. [, ]
Q5: Can APTAC be used to modify the surface properties of materials?
A5: Yes, APTAC can be grafted onto various surfaces, including polymers and fabrics, via techniques like atom transfer radical polymerization (ATRP). This modification can introduce desired properties such as:
- Hydrophilicity: Increasing the material's affinity for water. [, ]
- Antibacterial Activity: Imparting resistance to bacterial colonization. []
Q6: How can APTAC be used for environmental remediation?
A6: APTAC-based polymers have shown promise in removing pollutants from water.
- PFAS Removal: Thermoresponsive cationic polymers incorporating APTAC effectively remove perfluorooctanoic acid (PFOA) from water, demonstrating their potential for environmental remediation applications. []
- Arsenic Removal: Poly(3-acrylamidopropyl)trimethylammonium chloride (P(ClAPTA)) has been successfully employed as an extracting reagent in liquid-phase polymer-based retention (LPR) for the removal of arsenate (As(V)) from aqueous solutions. []
Q7: How does APTAC contribute to drug delivery applications?
A7: APTAC is frequently incorporated into various drug delivery systems, including:
- Thermoresponsive Drug Carriers: Block copolymers containing APTAC and thermoresponsive blocks like poly(N-isopropylacrylamide) (PNIPAAm) can form micelles or vesicles that exhibit temperature-dependent drug release properties. [, , ]
- Electrically Stimulated Drug Release: APTAC-based polyampholyte hydrogels respond to changes in pH and electric fields, making them suitable for controlled drug release applications. []
Q8: How does APTAC influence the interaction of polymers with biological systems?
A8: APTAC's cationic nature strongly influences the interaction of polymers with biological components:
- Cell Detachment: Magnetically responsive polymer brushes incorporating APTAC and superparamagnetic iron oxide nanoparticles (SPIONs) enable controlled cell detachment using an external magnetic field. []
- Antimicrobial Peptides: Polyurethanes mimicking antimicrobial peptides (AMPs) have been synthesized using APTAC as a cationic monomer, aiming to achieve both biocompatibility and antibacterial activity. []
Q9: What polymerization techniques are used to synthesize APTAC-based polymers?
A9: Several controlled radical polymerization methods are employed for synthesizing well-defined APTAC-containing polymers, including:
- Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization: Used to synthesize APTAC-containing copolymers with controlled molecular weight and low dispersity, suitable for applications like surface grafting. [, ]
- Atom Transfer Radical Polymerization (ATRP): Employed to prepare various APTAC-based polymers, including block copolymers, star polymers, and surface-grafted polymers, with well-defined structures and controlled molecular weights. [, , , , ]
- Supplemental Activator and Reducing Agent Atom Transfer Radical Polymerization (SARA ATRP): Enables the synthesis of APTAC-containing polymers, such as alkyne-terminated polymers and block copolymers, under environmentally friendly conditions. [, ]
Q10: How is the composition of APTAC-containing polymers determined?
A10: 13C NMR spectroscopy is a primary technique for determining the molar ratios of different monomers in APTAC-containing terpolymers and copolymers. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




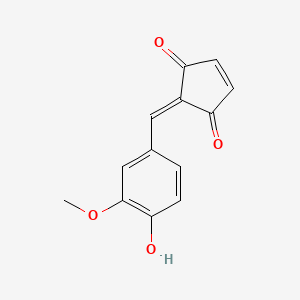
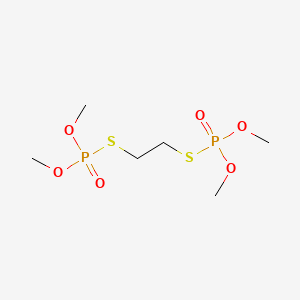
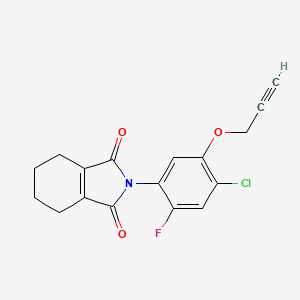

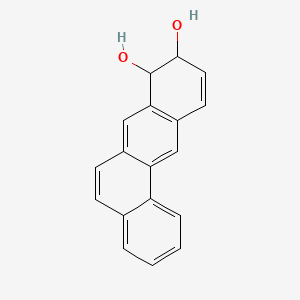


![disodium;(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-6-oxido-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1217605.png)

![3,5-diacetamido-2,4,6-triiodo-N-methyl-N-[2-[methyl(2,3,4,5,6-pentahydroxyhexyl)amino]-2-oxoethyl]benzamide](/img/structure/B1217610.png)
